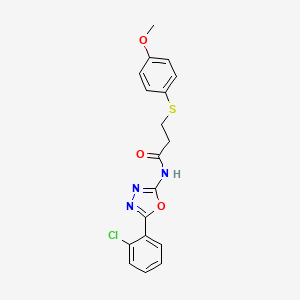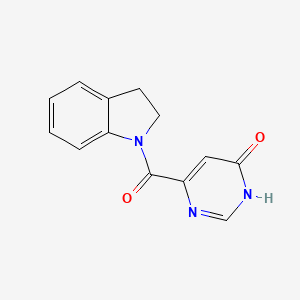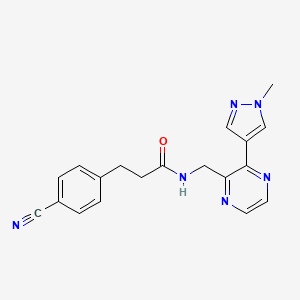![molecular formula C7H10N4O B3005830 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide CAS No. 2411242-11-8](/img/structure/B3005830.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is a bicyclic heterocycle that has garnered interest due to its potential utility in medicinal chemistry. It serves as a core structure for the development of various pharmacologically active compounds. The interest in this compound is due to its non-flat structure, which is advantageous for the design of lead-like compounds in drug discovery .
Synthesis Analysis
The synthesis of compounds based on the 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine core has been explored in several studies. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, including pyridine, has been described, leading to compounds with promising cardiovascular activities . Another study focused on the synthesis of triazolo[4,3-c]pyrimidines, which, although related, were found to be inactive in biological assays . The functionalized building blocks based on the tetrahydrotriazolopyridine core have been prepared, with one set showing promise as a scaffold for anti-diabetes drug leads .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine is characterized by its non-flat, bicyclic nature. This structural feature is considered a privileged motif, which is a term used to describe molecular frameworks that are frequently found in biologically active compounds. The non-flat architecture of this compound is likely to contribute to its interaction with biological targets, making it a valuable scaffold for the development of new therapeutic agents .
Chemical Reactions Analysis
The chemical reactivity of tetrahydrotriazolopyridine derivatives has been explored in various contexts. For example, the reactions of tetrahydropyridotriazolopyrimidines with activated alkynes have been studied, leading to the synthesis of triazolopyrimidoazocines through a tandem ring expansion process . This demonstrates the versatility of the tetrahydrotriazolopyridine core in undergoing chemical transformations to yield novel heterocyclic compounds with potential biological activities.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine are not detailed in the provided papers, the general properties of such heterocyclic compounds can be inferred. Typically, these compounds exhibit moderate polarity and solubility in organic solvents, which can be advantageous for drug development. The bicyclic structure may also influence the compound's stability and reactivity, making it a suitable candidate for further functionalization and optimization in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide has been explored as a core structure in the development of various pharmaceutical compounds. For instance, compounds based on this structure have been identified as potential anti-diabetes drug leads due to their ability to stimulate glucagon-like peptide-1 (GLP-1) secretion (Mishchuk et al., 2016). Additionally, derivatives of this compound have been synthesized and evaluated as γ-secretase modulators (GSMs), showing promise in lowering Aβ42, a peptide implicated in Alzheimer's disease, suggesting their potential application in neurological disorders (Takai et al., 2015).
Synthetic Methodologies
There has been significant research into developing efficient synthetic methods for derivatives of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide. For example, a microwave-assisted three-component synthesis method has been developed for the high-yielding preparation of dihydrotriazolopyrimidine libraries, highlighting the versatility of these compounds in chemical synthesis (Chebanov et al., 2006). Additionally, novel synthetic approaches have been employed to create diversely substituted polycyclic derivatives, demonstrating the wide scope of this chemical scaffold in the creation of complex molecular structures (Pyatakov et al., 2015).
Antimicrobial and Antiproliferative Properties
Research has been conducted on the antimicrobial and antiproliferative properties of derivatives of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide. Compounds with this core have been investigated for their efficacy against various microbial agents, showing potential in the development of new antibacterial and antifungal treatments (Elgemeie et al., 2017). Furthermore, some derivatives have exhibited significant antiproliferative activity against different cancer cell lines, suggesting their potential as scaffolds for developing anticancer agents (Huo et al., 2021).
Zukünftige Richtungen
The future directions for “5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide” could involve further synthetic applications of the library members for medicinally oriented synthesis . The potential of these compounds as therapeutic agents or their precursors is a promising area of research .
Wirkmechanismus
Target of Action
It’s worth noting that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of scientific community and regarded as a “privileged motif” for several decades .
Mode of Action
It’s known that n-nitrosamines, which can form as impurities in the process of chemical drug production, undergo oxidation by cytochrome p450, leading to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases .
Biochemical Pathways
It’s known that n-nitrosamines can affect dna structure through the formation of cancerogenic diazonium salts .
Pharmacokinetics
It’s known that n-nitrosamines can form as impurities in the process of chemical drug production .
Result of Action
It’s known that n-nitrosamines can damage dna by alkylation of susceptible nucleobases .
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-7(12)5-2-1-3-6-9-4-10-11(5)6/h4-5H,1-3H2,(H2,8,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNYFQGTCMURLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(=NC=N2)C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({[(2-Chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/no-structure.png)

![Ethyl 4-(4-methylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B3005752.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B3005754.png)

![N-(4-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3005763.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B3005764.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B3005765.png)


![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005768.png)
![2-[(1-Propylpyrazol-4-yl)amino]acetic acid](/img/structure/B3005769.png)
![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)